Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate
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Overview
Description
“Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a fluorine atom at the 3-position and a carboxylate group at the 2-position. The carboxylate group is further substituted with a bromoacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromoacetyl group and the fluorine atom would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromoacetyl group, for example, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoacetyl group and the fluorine atom could affect its polarity, solubility, and reactivity .Scientific Research Applications
Fluorescence Sensing and Chromatography
Some compounds with bromoacetyl and fluorothiophene groups have been studied for their applications in fluorescence sensing and high-performance liquid chromatography (HPLC). For example, fluorogenic reagents have been developed for the determination of carboxylic acids in HPLC, aiming at sub-femtomole level detection, indicating potential for high sensitivity applications in analytical chemistry (Yamaguchi et al., 1985).
Antipathogenic and Antibacterial Activities
Thiourea derivatives, including those with bromo and fluoro substituents, have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests potential applications in developing novel antimicrobial agents.
Photophysical Properties and Molecular Probes
Compounds structurally related to Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate, such as those containing thiophene moieties, have been explored for their unique and desirable optical properties. These properties make them suitable candidates for fluorescent probes in aqueous systems, with applications spanning from biological imaging to environmental sensing (Park et al., 2015).
Drug Development and Molecular Interactions
Research on substituted thiophene derivatives has also highlighted their potential in drug development, particularly as inhibitors of specific proteins or channels, indicating the broader applicability of thiophene-based compounds in therapeutic agent design (Truong et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3S/c1-13-8(12)7-6(10)4(3-14-7)5(11)2-9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGRTETYVNLQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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